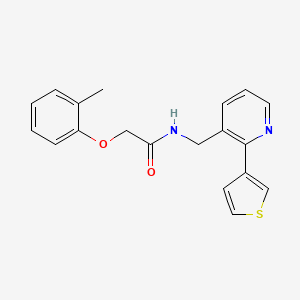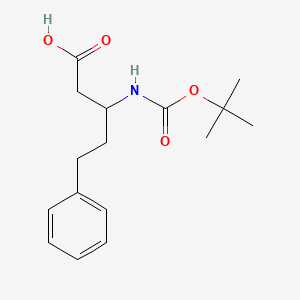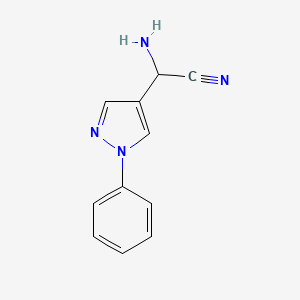
1-(4-bromophenyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-bromophenyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BRD-9424 and is a pyrazinone derivative. BRD-9424 has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Pyrazine derivatives, including those with bromophenyl and methoxybenzyl groups, are of significant interest in organic synthesis due to their diverse pharmacological properties. These compounds have been explored for their potential as pharmaceuticals, dyes, and in the development of new synthetic methodologies. For example, the synthesis of pyrazine derivatives has been studied for their applications in creating heterocyclic compounds with potential pharmaceutical uses (Gomaa & Ali, 2020).
Medicinal Chemistry and Pharmacology
Pyrazine derivatives have been identified for their broad pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. This diverse range of activities suggests that compounds like "1-(4-bromophenyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one" could have potential applications in the development of new therapeutic agents. Studies have highlighted the importance of the pyrazine scaffold in medicinal chemistry due to its relevance in the design of drugs with improved efficacy and safety profiles (Ferreira & Kaiser, 2012).
Antioxidant Activity
The antioxidant properties of chromones and their derivatives, which share structural similarities with the compound , have been studied extensively. These properties are linked to their ability to scavenge free radicals and protect cells from oxidative damage. This suggests that "1-(4-bromophenyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one" could also be explored for its antioxidant potential, contributing to research in fields such as food science, nutraceuticals, and preventive medicine (Yadav et al., 2014).
Advanced Oxidation Processes (AOPs)
Research into AOPs for the degradation of pharmaceuticals and other organic compounds in water treatment has included the study of acetaminophen degradation pathways. This research provides insights into the environmental impact and degradation of complex organic molecules, potentially including "1-(4-bromophenyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one," highlighting its relevance in environmental science and engineering (Qutob et al., 2022).
properties
IUPAC Name |
1-(4-bromophenyl)-3-[(3,4-dimethoxyphenyl)methylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-25-16-8-3-13(11-17(16)26-2)12-22-18-19(24)23(10-9-21-18)15-6-4-14(20)5-7-15/h3-11H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXVJTWWROXBCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2794793.png)

![3-[(4-Fluorophenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2794797.png)
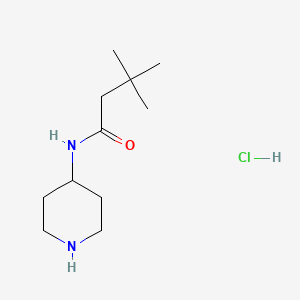
![2-chloro-5-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid](/img/structure/B2794800.png)


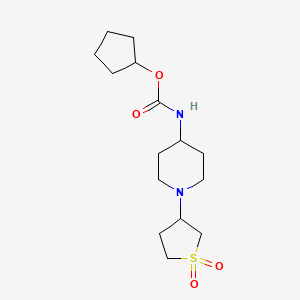
![6-((4-(Trifluoromethoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2794806.png)
![N-(2-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2794808.png)
![5-(Cyclopropylmethyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2794810.png)
